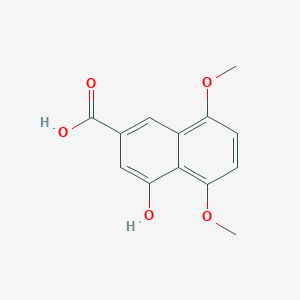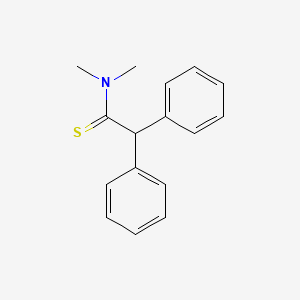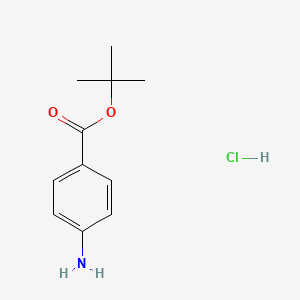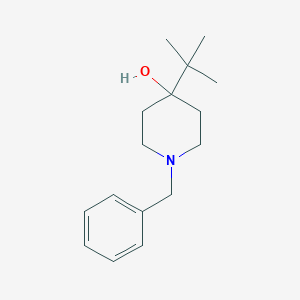
3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid is a heterocyclic compound with the molecular formula C6H10N2O3 It is a derivative of imidazolidine and is characterized by the presence of two methyl groups at the 3 and 4 positions, an oxo group at the 2 position, and a carboxylic acid group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-2-oxo-4-imidazolidinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-2-oxo-4-imidazolidine with a suitable carboxylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-dimethyl-2,4-dioxoimidazolidinecarboxylic acid, while reduction may produce 3,4-dimethyl-2-hydroxy-4-imidazolidinecarboxylic acid.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an additive in the crystallization process and as a stabilizer in certain chemical formulations
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-2-oxo-4-imidazolidinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can vary depending on the specific application and target.
Comparación Con Compuestos Similares
2-Oxo-4-imidazolidinecarboxylic acid: This compound lacks the methyl groups present in 3,4-dimethyl-2-oxo-4-imidazolidinecarboxylic acid.
3-Methyl-2-oxo-4-imidazolidinecarboxylic acid: This compound has only one methyl group at the 3 position.
4-Methyl-2-oxo-4-imidazolidinecarboxylic acid: This compound has only one methyl group at the 4 position.
Uniqueness: The presence of two methyl groups at the 3 and 4 positions in this compound imparts unique chemical and biological properties. These methyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C6H10N2O3 |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
3,4-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-6(4(9)10)3-7-5(11)8(6)2/h3H2,1-2H3,(H,7,11)(H,9,10) |
Clave InChI |
RDLPQCSGOLRJRW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC(=O)N1C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)







![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)
